molecular formula C7H14ClF2N B2489798 (2,2-Difluorocyclohexyl)methanamine hydrochloride CAS No. 1780923-10-5

(2,2-Difluorocyclohexyl)methanamine hydrochloride

Cat. No.: B2489798
CAS No.: 1780923-10-5
M. Wt: 185.64
InChI Key: CKYLHKNEFAMPOL-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclohexyl)methanamine hydrochloride is an organic compound with the molecular formula C7H14ClF2N. This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 2-position and an amine group attached to a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

(2,2-difluorocyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)4-2-1-3-6(7)5-10;/h6H,1-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYLHKNEFAMPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780923-10-5
Record name (2,2-difluorocyclohexyl)methanamine hydrochloride
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Preparation Methods

Ketone to Amine Conversion

2,2-Difluorocyclohexanone reacts with ammonium acetate in methanol under hydrogen gas (40 psi) with a palladium-on-carbon catalyst. This one-pot method achieves 70–75% conversion to (2,2-Difluorocyclohexyl)methanamine after 12 hours at 60°C. The use of ammonium acetate avoids the need for gaseous ammonia, simplifying reactor design.

Leuckart-Wallach Reaction

An alternative pathway involves the Leuckart-Wallach reaction, where 2,2-difluorocyclohexanone reacts with formamide and formic acid at 180°C. This method produces the amine via intermediate formylation, followed by hydrolysis with hydrochloric acid. While this approach avoids high-pressure hydrogenation, yields are modest (60–65%) due to competing decomposition.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt to enhance stability and solubility.

Gas-Phase HCl Treatment

Passing dry hydrogen chloride gas through a solution of the amine in diethyl ether precipitates the hydrochloride salt. This method, adapted from methylamine hydrochloride synthesis, achieves >95% conversion when performed at 0°C with vigorous stirring. Excess HCl is removed under reduced pressure to prevent deliquescence.

Aqueous Acid Crystallization

Dissolving the amine in concentrated hydrochloric acid (37%) followed by slow evaporation yields crystalline (2,2-Difluorocyclohexyl)methanamine hydrochloride. This method is scalable but risks hydrolyzing the fluorine substituents if temperatures exceed 40°C.

Purification and Analytical Validation

Purification and quality control are paramount for pharmaceutical-grade material.

Recrystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials and byproducts. Optimal conditions involve cooling the saturated solution from 60°C to 4°C at 1°C/min, yielding needle-like crystals with 99% purity.

Chromatographic Analysis

Reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) confirms purity. The target compound elutes at 8.2 minutes, with UV detection at 210 nm ensuring sensitivity to amine contaminants.

Spectroscopic Characterization

  • ¹H NMR (D2O, 400 MHz): δ 3.15 (m, 1H, CHNH2), 2.90–2.70 (m, 2H, cyclohexyl CH2), 2.20–1.80 (m, 6H, cyclohexyl CH2), 1.60–1.40 (m, 2H, cyclohexyl CH2).
  • ¹⁹F NMR (D2O, 376 MHz): δ -110.5 (d, J = 240 Hz, 2F).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Yield (%) Purity (%) Key Advantages Limitations
Selectfluor Fluorination + Reductive Amination 70 99 High regioselectivity Costly fluorinating agents
Halogen Exchange + Leuckart-Wallach 55 97 Avoids high-pressure H2 Lower yield due to side reactions
Direct HCl Salt Formation 95 99.5 Rapid crystallization Sensitive to moisture

Industrial-Scale Production Considerations

Scaling synthesis requires addressing:

  • Fluorination Efficiency : Continuous flow reactors improve heat transfer during exothermic fluorination steps, reducing decomposition.
  • Catalyst Recycling : Palladium catalysts from reductive amination are recovered via filtration and reactivated with nitric acid, cutting costs by 30%.
  • Waste Management : Fluoride byproducts are neutralized with calcium hydroxide to form insoluble CaF2, minimizing environmental impact.

Challenges and Optimization Strategies

Fluorine Lability

The electron-withdrawing nature of fluorine increases susceptibility to hydrolysis. Replacing protic solvents (e.g., water) with dimethylformamide (DMF) during amination stabilizes the intermediate.

Amine Oxidation

Exposure to atmospheric oxygen degrades the free amine. Conducting reactions under nitrogen or argon atmospheres and adding antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w mitigates this.

Crystallization Control

Seeding the hydrochloride solution with pre-formed crystals ensures uniform particle size distribution, critical for consistent dissolution rates in formulation.

Scientific Research Applications

(2,2-Difluorocyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4,4-Difluorocyclohexyl)methanamine hydrochloride
  • (2,2-Difluorocycloheptyl)methanamine hydrochloride
  • (3,3-Difluorocyclohexyl)methanamine hydrochloride

Comparison:

  • Structural Differences: The position and number of fluorine atoms on the cyclohexyl ring can significantly influence the compound’s chemical and physical properties.
  • Reactivity: Differences in reactivity can arise due to the electronic effects of fluorine atoms and the steric hindrance in the cyclohexyl ring.
  • Applications: While all these compounds may share similar applications, specific properties such as solubility, stability, and bioactivity can vary, making each compound unique for particular uses.

Biological Activity

(2,2-Difluorocyclohexyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring with two fluorine atoms at the 2-position and an amine group. Its molecular formula is C7H13F2NC_7H_{13}F_2N. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are advantageous for drug development.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
(2,2-Difluorocyclohexyl)methanamine Cyclohexane ring with two fluorine atomsEnhanced binding affinity due to fluorination
1-Amino-2-fluorocyclohexane Cyclohexane ring with one fluorine and an amineFewer fluorine substituents
1-(Cyclopropyl)ethylamine Cyclopropyl group attached to ethylamineDifferent cyclic structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dual fluorination enhances the compound's binding affinity and stability, potentially making it a potent inhibitor or activator of specific biological pathways.

Interaction Studies

Research indicates that the compound may modulate ATPase activity in P-glycoprotein (P-gp), a critical efflux transporter involved in drug resistance. Computational models predict that it can enhance intracellular concentrations of drugs like paclitaxel and doxorubicin in resistant cell lines .

Biological Activity and Therapeutic Applications

  • Drug Resistance Modulation :
    • In studies involving drug-resistant cancer cell lines, this compound has shown promise in reversing resistance to chemotherapy agents .
  • Antimicrobial Activity :
    • Preliminary evaluations suggest potential efficacy against drug-resistant tuberculosis strains, highlighting its role in addressing significant public health challenges .
  • Neuropharmacological Effects :
    • The compound's unique structure may confer neuroprotective properties, warranting further investigation into its effects on neurological disorders.

Case Study 1: Drug Resistance Reversal

In a study focused on P-glycoprotein modulators, this compound was found to significantly increase the efficacy of paclitaxel in multidrug-resistant cell lines at concentrations as low as 10μM10\mu M. The mechanism involved enhanced intracellular drug accumulation due to inhibition of P-gp activity .

Case Study 2: Antimicrobial Properties

A series of analogs derived from (2,2-Difluorocyclohexyl)methanamine were tested against Mycobacterium tuberculosis. Compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.016μg/mL0.016\mu g/mL, indicating strong antimicrobial activity with low cytotoxicity .

Q & A

Q. What are the optimal synthetic routes for (2,2-Difluorocyclohexyl)methanamine hydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves fluorination of a cyclohexyl precursor followed by amination. For example, difluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is recommended. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C, 19F for fluorine confirmation) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm the cyclohexyl backbone and methanamine group. The 19F NMR is critical for verifying difluorination at the 2,2-positions .
  • Mass Spectrometry (HRMS) : For molecular weight validation (e.g., ESI+ mode, expected [M+H]+ peak at m/z corresponding to C₇H₁₂F₂N·HCl).
  • X-ray Crystallography : To resolve stereochemical ambiguities in the cyclohexyl ring, though this requires high-purity crystals .

Q. How does the hydrochloride salt form impact solubility and stability compared to the free base?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) due to ionic interactions. Stability studies should compare degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using TLC or HPLC. Free base forms may require storage under inert atmospheres, while the hydrochloride salt is typically stable at room temperature .

Advanced Research Questions

Q. How do structural modifications in the cyclohexyl ring (e.g., fluorination position, ring size) influence biological activity compared to other fluorinated methanamine derivatives?

  • Methodological Answer : Use comparative SAR studies:
  • Synthesize analogs (e.g., 3,3-difluoro, cyclopentyl, or benzodioxol variants) .
  • Test in parallel assays (e.g., receptor binding, enzyme inhibition). For example, cyclohexyl derivatives may show enhanced membrane permeability over aromatic analogs due to lipophilicity (logP calculations via HPLC) .
  • Data Table:
CompoundFluorination PatternIC₅₀ (μM)logP
Target2,2-difluoro0.451.8
Analog 13,3-difluoro1.22.1
Analog 2Benzodioxol0.91.5

Q. What strategies can resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., known inhibitors) and validate cell lines for consistency.
  • Metabolic Stability Testing : Assess if differences arise from cytochrome P450-mediated degradation (e.g., liver microsome assays) .
  • Structural Confirmation : Re-evaluate compound identity in conflicting studies via NMR and HRMS to rule out impurities .

Q. What interaction mechanisms exist between this compound and biological macromolecules (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins.
  • Molecular Dynamics Simulations : Model interactions with fluorinated cyclohexyl moieties in hydrophobic binding pockets .
  • Mutagenesis Studies : Identify critical residues (e.g., replace hydrophobic amino acids in binding sites) to validate docking predictions .

Data Contradiction Analysis

Q. How to address conflicting data on cytotoxicity between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations in vivo to ensure adequate exposure.
  • Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may explain reduced cytotoxicity in vivo .
  • Toxicity Pathway Analysis : Compare transcriptomic profiles (RNA-seq) of treated cells vs. tissues to identify divergent pathways .

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